(S)-1-(3-Furyl)-1,3-propanediol
Description
(S)-1-(3-Furyl)-1,3-propanediol is a chiral diol featuring a furan ring at the 3-position of the propanediol backbone. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for prodrugs targeting liver enzymes (e.g., HepDirect intermediates) .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-(furan-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2 |
InChI Key |
SRCFLSHXORAAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Furyl)-1,3-propanediol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-furylmethanol.
Oxidation: 3-furylmethanol is oxidized to 3-furylmethanal using an oxidizing agent such as pyridinium chlorochromate.
Reduction: The 3-furylmethanal is then subjected to asymmetric reduction using a chiral catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric reduction processes, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: 3-furylmethanal, 3-furylmethanoic acid.
Reduction Products: 3-furylmethanol derivatives.
Substitution Products: Various substituted furyl derivatives.
Scientific Research Applications
(S)-1-(3-Furyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Furyl)-1,3-propanediol involves its interaction with specific molecular targets, leading to various biological effects. The furan ring and hydroxyl groups play crucial roles in its binding to enzymes and receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Stereochemistry Matters : Threo isomers of bis-aryl propanediols exhibit distinct antioxidant activities compared to erythro forms, suggesting that the (S)-configuration in this compound may optimize its biological interactions .
- Substituent-Driven Reactivity : The furan ring’s electron-rich π-system may enhance charge transfer in battery electrolytes, whereas pyridine or phenyl groups alter metabolic stability .
- Industrial Scalability : Bio-based 1,3-propanediol production achieves >60% yield, a benchmark for optimizing chiral derivatives like this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
